molecular formula C8H11NO3 B162805 Pyridoxine CAS No. 65-23-6

Pyridoxine

Cat. No. B162805
CAS RN: 65-23-6
M. Wt: 169.18 g/mol
InChI Key: LXNHXLLTXMVWPM-UHFFFAOYSA-N
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Description

Pyridoxine, also known as vitamin B6, is a water-soluble vitamin that occurs naturally in foods such as meat, poultry, nuts, whole grains, bananas, and avocados . It is important for many processes in the body, including the maintenance of nerve, skin, and red blood cell health . Pyridoxine is used to treat or prevent vitamin B6 deficiency and is also used to treat a certain type of anemia (lack of red blood cells) .


Synthesis Analysis

A series of multi-target natural product-pyridoxine based derivatives were designed, synthesized, characterized, and evaluated as anti-Alzheimer agents .


Molecular Structure Analysis

Pyridoxine has a molecular formula of C8H11NO3 . Its average mass is 169.178 Da and its monoisotopic mass is 169.073898 Da . The chemical structure of pyridoxine includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Physical-chemical properties of pyridoxine compounds were calculated with ACD/pK a DB program or obtained from Pub-Med physical/chemical properties database .


Physical And Chemical Properties Analysis

Pyridoxine is a white, crystal, soluble in water and heat-stable in both acidic and alkaline solutions . It has a density of 1.4±0.1 g/cm3, a boiling point of 491.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .

Scientific Research Applications

1. Application in Medicinal Chemistry Research

  • Summary of the Application : Pyridoxine has been used in the synthesis of new structural analogs of saccharumoside-B, a phenolic glycoside with promising antitumor effects .
  • Methods of Application : An efficient method of synthesis of 11 novel pyridoxine-based structural analogs of saccharumoside-B was developed . The compounds were then evaluated in vitro for antitumor activity against a panel of nine human cancer cell lines .
  • Results or Outcomes : The synthesized compounds exhibited high antitumor activity, comparable to that of camptothecin and doxorubicin, but with significantly increased selectivity toward tumor cells .

2. Application in Nutrition and Health

  • Summary of the Application : Pyridoxine, also known as Vitamin B6, is a water-soluble vitamin found naturally in many foods, as well as added to foods and supplements . It plays a crucial role in various bodily functions, including the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine (since high levels can cause heart problems); and supporting immune function and brain health .
  • Methods of Application : Pyridoxine is typically consumed through diet or supplements . The Recommended Dietary Allowance (RDA) varies by age, sex, and physiological state (e.g., pregnancy and lactation) .

3. Application in Neurology

  • Summary of the Application : Pyridoxine has been studied for its role in peripheral neuropathy (PN), a condition that affects the peripheral nerves . Both vitamin B6 deficiency and high B6 intake have been described as risk factors for developing PN .
  • Methods of Application : A systematic review was conducted using the PubMed database, and twenty articles were included in the review .
  • Results or Outcomes : Higher vitamin B6 levels, which usually occur following the taking of nutritional supplements, may lead to the development of a predominantly sensory neuropathy of the axonal type . Many studies suggest subjective improvement of neuropathy symptoms in patients suffering from PN of various etiologies after receiving B6 supplementation .

4. Application in Drug Design

  • Summary of the Application : Pyridoxine and its derivatives, pyridoxamine and pyridoxal, are the three main forms of vitamin B6, which play exceptionally important biological roles in living organisms . The active endogenous metabolites of these molecules, pyridoxine phosphate and pyridoxamine phosphate, are the most important coenzymes involved in a wide range of biochemical reactions necessary for cell activity .
  • Methods of Application : Medicinal chemists explore the wide possibilities for chemical modification of the pyridoxine structure in the design of novel drugs .
  • Results or Outcomes : This review summarizes the data on the main pharmacologically significant pyridoxine derivatives reported in modern scientific and patent sources . Methods for their synthesis, key pharmacological properties, and medicinal chemistry concepts underlying the design of the developing physiologically active compounds are presented .

5. Application in Dermatology

  • Summary of the Application : Pyridoxine has been used in the treatment of a variety of skin conditions, including seborrheic dermatitis, acne, and eczema .
  • Methods of Application : Pyridoxine is typically administered orally, but can also be applied topically in the form of creams or lotions .
  • Results or Outcomes : While some studies have shown positive results, the effectiveness of Pyridoxine in treating these conditions is still under investigation .

6. Application in Psychiatry

  • Summary of the Application : Pyridoxine, in combination with other B vitamins, has been studied for its potential role in preventing and treating depression and anxiety .
  • Methods of Application : Pyridoxine is typically administered orally, often as part of a B-complex vitamin supplement .

Future Directions

Pyridoxine has been used to prevent or treat a certain nerve disorder (peripheral neuropathy) caused by certain medications (such as isoniazid) . It has also been used to treat certain hereditary disorders (such as xanthurenic aciduria, hyperoxaluria, homocystinuria) . Further studies are needed to confirm the potential therapeutic role of B6 .

properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
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InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3
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InChI Key

LXNHXLLTXMVWPM-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO
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Molecular Formula

C8H11NO3
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Related CAS

58-56-0 (hydrochloride)
Record name Pyridoxine [INN:BAN]
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DSSTOX Substance ID

DTXSID4023541
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Molecular Weight

169.18 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], Solid
Record name Pyridoxine
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Solubility

79 mg/mL
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Vapor Pressure

0.00000028 [mmHg]
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Mechanism of Action

Vitamin B6 is the collective term for a group of three related compounds, pyridoxine (PN), pyridoxal (PL) and pyridoxamine (PM), and their phosphorylated derivatives, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP). Although all six of these compounds should technically be referred to as vitamin B6, the term vitamin B6 is commonly used interchangeably with just one of them, pyridoxine. Vitamin B6, principally in its biologically active coenzyme form pyridoxal 5'-phosphate, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA).
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Product Name

Pyridoxine

CAS RN

65-23-6
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Melting Point

159-162 °C, 159 - 162 °C
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Synthesis routes and methods I

Procedure details

In a second alternative and preferred workup, the reaction mixture (following complete conversion to compound (C)) is cooled to 20° C. and diluted with water (approximately 2.80 L of water for every 1 kg of starting pyridoxine HCl). After phase separation the organic phase is washed with water. The combined aqueous phases are reextracted twice with TBME. The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine. The MTBE-product solution is concentrated to a concentration of about 50% and stored at room temperature until it is further converted. If this second alternative workup is used, the volume of MTBE in the synthetic step is preferably reduced by about 26%.
[Compound]
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Synthesis routes and methods II

Procedure details

In a similar manner as described in Example 3, S. meliloti PY-C341K1 was cultured in a flask containing LBMCG containing 10 μg/ml of Tc for 16 hours at 30° C., and the cell suspension of the strain was prepared. A tube containing 5 ml of the reaction mixtures composed of 0, 30, and 50 μg/ml of NTG and 1.6×109 cells per ml in 50 mM Tris-HCl buffer (pH 8.0) was incubated with a reciprocal shaking (275 rpm) for 30 min at 30° C. The cells of each reaction mixture were washed twice with sterile saline and suspended in saline. 100 μl of the cell suspension was spread onto agar plates containing LBMCG containing 10 μg/ml of Tc, and then the plates were incubated for 2-3 days at 30° C. The cells grown on the plates were recovered by suspending in sterile saline. After centrifugation of the suspension, the cell suspension was diluted to give a turbidity of OD600=1.6, and finally to 10−5. Each 100 μl of the diluents was spread onto five agar plates containing LBMCG containing 10 μg/ml of Tc and 0, 0.125, 0.15, or 0.175% glycine because 0.15% glycine completely inhibited the growth of S. meliloti PY-C341K1 on LBMCG plate, and then the plates were incubated for 4 days at 30° C. Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG containing 10 μg/ml of Tc and 0.175% glycine were picked up on LBMCG agar containing 10 μg/ml of Tc. After incubation for 2 days at 30° C., the productivity of vitamin B6 in ten colonies together with the parent strain (S. meliloti PY-C341K1) was examined by flask fermentation. One loopful cells was inoculated to tubes containing 8 ml of SM medium, and then the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C. After shaking for 19 hours, each 4 ml of culture broth was transferred to a 500-ml flask with two baffles containing 200 ml of PM medium modified to 0.175% NH4Cl, and shaken on a rotary shaker (180 rpm) at 30° C. After shaking for 4 days, sterile solution of urea was added to the each flask at 0.125%, and the shaking were further continued for 3 days. The contents of vitamin B6 in the supernatant of 7-day culture broth were quantified by HPLC method as described in Example 3. As a result, S. meliloti PY-EGC1 produced 362 mg of pyridoxol per liter and was about 2.11 times higher than strain PY-341K1 (the parent).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine
Reactant of Route 2
Pyridoxine
Reactant of Route 3
Pyridoxine
Reactant of Route 4
Pyridoxine
Reactant of Route 5
Pyridoxine
Reactant of Route 6
Pyridoxine

Citations

For This Compound
215,000
Citations
P Lheureux, A Penaloza, M Gris - European Journal of …, 2005 - journals.lww.com
… The value of pyridoxine or its congener metadoxine as an agent for … pyridoxine in clinical toxicology and the supporting literature. The potential adverse effects of excessive pyridoxine …
Number of citations: 176 journals.lww.com
K Dakshinamurti, CS Paulose… - Annals of the New …, 1990 - eurostaga.com
… changes in brain monamines in the pyridoxine-deficient rat.” … and its relationship to the pyridoxine status of the animal was … the pyridoxine-deficient and pyridoxinesupplemented rats. …
Number of citations: 126 www.eurostaga.com
P Baxter - Developmental medicine and child neurology, 2001 - cambridge.org
Pyridoxine dependency was one of the first genetically mediated seizure … pyridoxine exist which do not appear to be the same disorder. In some parts of the world, high-dose pyridoxine …
Number of citations: 198 www.cambridge.org
MF McCarty - Medical Hypotheses, 2000 - Elsevier
… that poor pyridoxine nutrition (or drugs which interfere with pyridoxine’s … high pyridoxine intakes will have a favorable impact in this regard. The clinical utility of supplemental pyridoxine …
Number of citations: 138 www.sciencedirect.com
LA Bok, FJ Halbertsma, S Houterman… - … Medicine & Child …, 2012 - Wiley Online Library
… secondary pyridoxine depletion of the central nervous system. Treatment with pyridoxine is … at diagnosis, age at start of pyridoxine supplementation, and genetic and biochemical data). …
Number of citations: 115 onlinelibrary.wiley.com
AD Hunt Jr, J Stokes Jr, WW McCrory, HH Stroud - Pediatrics, 1954 - cabdirect.org
… pyridoxine had been given. Excretion of xanthurenic acid after administration of tryptophan showed no evidence of pyridoxine … had an anomaly of pyridoxine metabolism and that the fits …
Number of citations: 532 www.cabdirect.org
P Baxter - Archives of disease in childhood, 1999 - adc.bmj.com
… Most of these are not pyridoxine dependent because pyridoxine can be … of pyridoxine dependency, trials of pyridoxine for seizures are frequently unrewarding. However pyridoxine in …
Number of citations: 172 adc.bmj.com
JM Matxain, M Ristilä, Å Strid… - The Journal of Physical …, 2006 - ACS Publications
… pyridoxine (vitamin B 6 ) have recently been discovered. In this study, we have analyzed the reactivity of pyridoxine … 2 - does not react at all with pyridoxine. The most exergonic reactions …
Number of citations: 100 pubs.acs.org
CDM van Karnebeek, SA Tiebout, J Niermeijer… - Pediatric Neurology, 2016 - Elsevier
… Pyridoxine-dependent epilepsy is a rare autosomal … doses of pyridoxine.1, 2 Since the 1950s, pyridoxine-dependent … to collect data on reported pyridoxine-dependent epilepsy patients…
Number of citations: 131 www.sciencedirect.com
H Schaumburg, J Kaplan, A Windebank… - … England Journal of …, 1983 - Mass Medical Soc
We describe seven adults who had ataxia and severe sensory-nervous-system dysfunction after daily high-level pyridoxine (vitamin B 6 ) consumption. Four were severely disabled; all …
Number of citations: 900 www.nejm.org

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